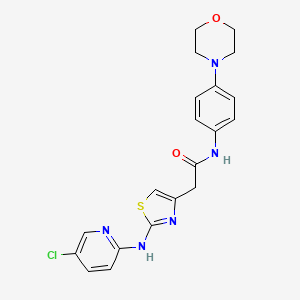

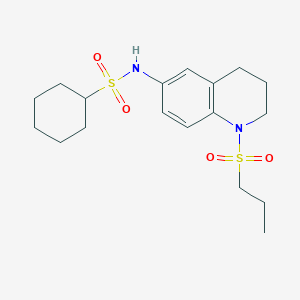

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

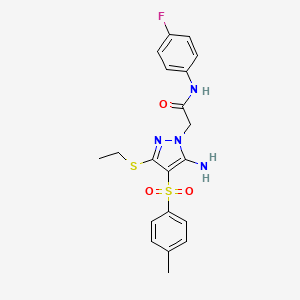

“N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide” is a chemical compound that likely belongs to the class of sulfonamides . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other atoms. The sulfonyl functional group is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other atoms .

Chemical Reactions Analysis

Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo acylation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its structure. Sulfonamides, in general, are usually solid at room temperature and are soluble in organic solvents .Applications De Recherche Scientifique

Nanocatalysis and Organic Synthesis

One application involves the use of novel nanosized N-sulfonated Brönsted acidic catalysts to promote the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions, demonstrating the compound's role in facilitating efficient and sustainable chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Anticancer Potential

Research on aromatic sulfonamides containing condensed piperidine moieties, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, has shown promising results in inducing oxidative stress and exerting cytotoxic effects on various cancer cells. This illustrates the compound's potential in developing anticancer therapies (Madácsi et al., 2013).

Radical Chemistry

A novel cascade halosulfonylation of 1,7-enynes toward 3,4-dihydroquinolin-2(1H)-ones via sulfonyl radical-triggered addition has been established, showcasing the compound's utility in synthesizing densely functionalized quinolines, a process that enables rapid molecular complexity building (Zhu et al., 2016).

Synthesis of Sulfonamide Derivatives

Research also includes the synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives for antimicrobial and antifungal activities, highlighting the diverse chemical modifications and biological applications of related sulfonamide compounds (Fadda, El-Mekawy, & AbdelAal, 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4S2/c1-2-13-25(21,22)20-12-6-7-15-14-16(10-11-18(15)20)19-26(23,24)17-8-4-3-5-9-17/h10-11,14,17,19H,2-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZGTWGPHZOBRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea](/img/structure/B2661773.png)

![ethyl 2-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2661774.png)

![4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2661775.png)

![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2661778.png)

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)